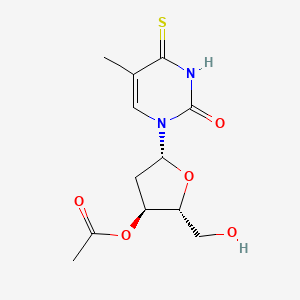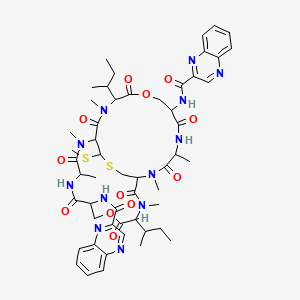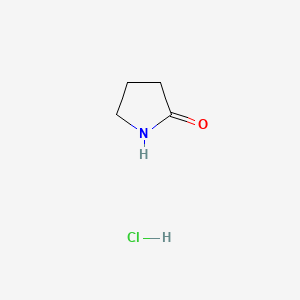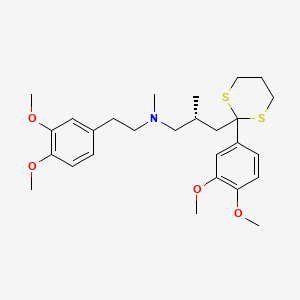![molecular formula C25H37ClN4O2 B1226818 1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML052, also known as Methyl Orange Sodium Salt, is a pH indicator commonly used in titrations. It is an orange-yellow powder with the chemical formula C14H14N3NaO3S and a molecular weight of 327.34. This compound is soluble in hot water but practically insoluble in alcohol .
Aplicaciones Científicas De Investigación
Methyl Orange Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations to determine the endpoint of acid-base reactions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic tests to measure the pH of bodily fluids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Orange Sodium Salt is synthesized through a diazotization reaction followed by coupling. The process involves the following steps:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium chloride.
Coupling: The diazonium chloride is then reacted with dimethylaniline in the presence of sodium hydroxide to form Methyl Orange Sodium Salt.
Industrial Production Methods: In industrial settings, the production of Methyl Orange Sodium Salt involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Types of Reactions:
Acid-Base Reactions: Methyl Orange Sodium Salt is primarily used as a pH indicator. It changes color from red at pH 3.2 to yellow at pH 4.4.
Oxidation-Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Titrations: Used in aqueous solutions with strong acids and bases.
Oxidizing Agents: Can be oxidized by strong oxidizing agents under specific conditions.
Major Products Formed:
Acid-Base Reactions: The major product is the color change observed in the indicator.
Oxidation Reactions: Oxidation can lead to the formation of various by-products depending on the conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Methyl Orange Sodium Salt as a pH indicator involves the protonation and deprotonation of the azo group. At low pH, the compound is protonated, resulting in a red color. As the pH increases, deprotonation occurs, leading to a yellow color. This color change is due to the structural changes in the molecule, which affect its light absorption properties .
Similar Compounds:
Phenolphthalein: Another pH indicator that changes color from colorless to pink in basic solutions.
Bromothymol Blue: A pH indicator that changes color from yellow in acidic solutions to blue in basic solutions.
Uniqueness of Methyl Orange Sodium Salt: Methyl Orange Sodium Salt is unique due to its specific pH transition range (3.2 to 4.4), making it suitable for titrations involving strong acids and weak bases. Its distinct color change from red to yellow also makes it easily distinguishable from other indicators .
Propiedades
Fórmula molecular |
C25H37ClN4O2 |
|---|---|
Peso molecular |
461 g/mol |
Nombre IUPAC |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H37ClN4O2/c1-4-13-29(14-5-2)17-12-27-24(31)20-10-15-30(16-11-20)18-23-19(3)32-25(28-23)21-6-8-22(26)9-7-21/h6-9,20H,4-5,10-18H2,1-3H3,(H,27,31) |
Clave InChI |
DJAFUYUUNCOPGL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B1226736.png)
![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)
![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)
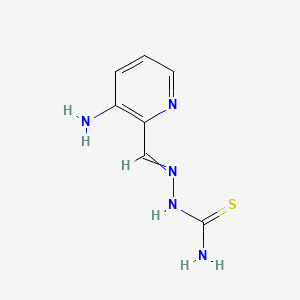
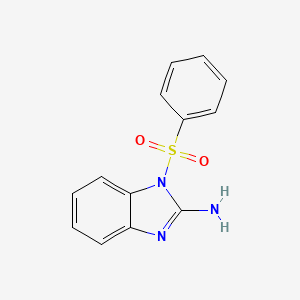
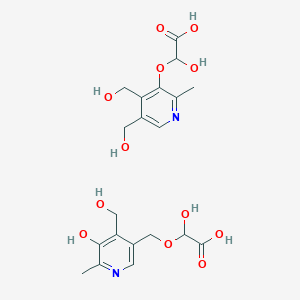
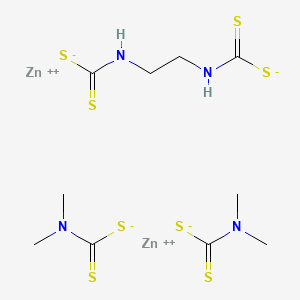
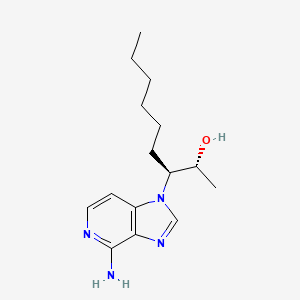
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
